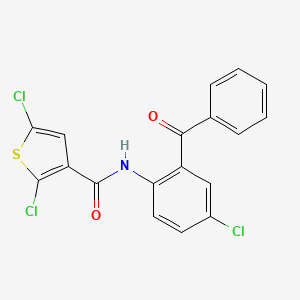
N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of benzoyl, chlorophenyl, and carboxamide functional groups . The exact 3D structure would require more detailed analysis, such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 70.7±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 196.3±3.0 cm3 .科学的研究の応用
Synthesis and Spectral Analysis
A study focused on the synthesis and spectroscopic properties of thiourea derivatives, including those with chlorophenyl and dibromophenyl substituents, showcasing the process of creating compounds with potential antibacterial and anti-pathogenic activities. These compounds were characterized by elemental analysis, IR, and NMR spectroscopy, highlighting their interaction with bacterial cells, notably against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm growth capabilities. This research demonstrates the compound's potential as a foundation for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
In material science, research on carboxylate-containing polyamides synthesized from di(amino)benzoic acid and various dichlorides was conducted to explore their application in biomineralization and material development. These studies involved the creation of CaCO3 in the presence of polyamides, analyzing the role of Ca(II) binding by carboxylate, which may have implications for understanding biomineralization processes (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).
Chemical Structure and Reactivity
Another study delved into the chemical structure and reactivity of a similar compound, focusing on its crystal structure analysis, spectral IR, NMR UV-Vis investigations, and theoretical studies, including DFT calculations. This research provided insights into the optimized molecular structure, vibrational frequencies, and electronic properties of the compound, contributing to a better understanding of its reactivity and potential applications in various fields, from materials science to bioactive molecule development (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Potential Biological Activity
Targeted synthesis and analysis of biologically active azomethine derivatives of amino-tetrahydro-benzothiophene-carboxamide highlighted the pharmacological potential of similar structures. This research aimed at predicting, optimizing synthesis conditions, and developing analysis methods for compounds with anticipated cytostatic, antitubercular, and anti-inflammatory activities. It suggests a broader scope for the synthesis and study of related compounds to identify leading candidates for pharmaceutical development (Chiriapkin, Kodonidi, & Larsky, 2021).
作用機序
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3NO2S/c19-11-6-7-14(22-18(24)13-9-15(20)25-17(13)21)12(8-11)16(23)10-4-2-1-3-5-10/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFSOLYKGTYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)
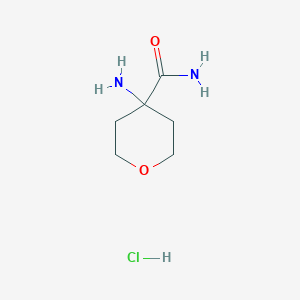

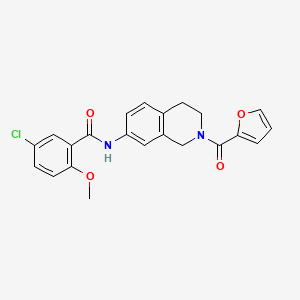
![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)


![5,8-Dioxaspiro[3.4]octane-2-thiol](/img/structure/B2671691.png)

![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)
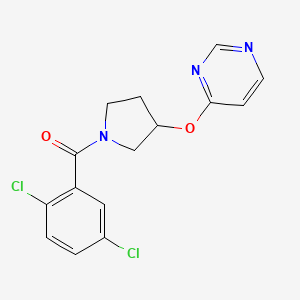
![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)
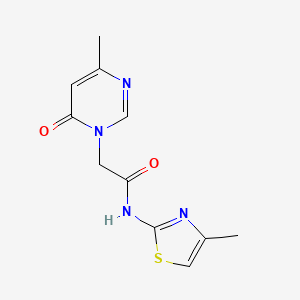
![Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate](/img/structure/B2671704.png)
